Amustaline Dihydrochloride

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

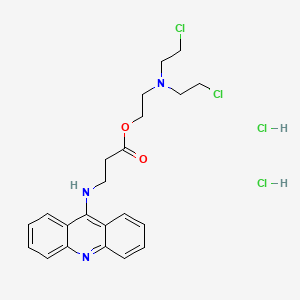

El dihidrocloruro de amustalina consta de tres componentes principales: un ancla acridina (un intercalador que se dirige a los ácidos nucleicos de forma no covalente), un efector (un grupo bis-alquilante que reacciona con nucleófilos) y un enlace (una pequeña cadena de carbono flexible que contiene un enlace éster lábil que se hidroliza a pH neutro para producir productos de descomposición no reactivos) .

Métodos de Producción Industrial

La producción industrial del dihidrocloruro de amustalina implica la síntesis de sus tres componentes, seguida de su combinación en condiciones controladas. El ancla acridina se sintetiza primero, seguido del grupo bis-alquilante y el enlace. Estos componentes se combinan luego en una solución de procesamiento que contiene sal sódica de glutatión y dihidrocloruro de amustalina disuelto en solución salina para inyección .

Análisis De Reacciones Químicas

Tipos de Reacciones

El dihidrocloruro de amustalina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas.

Reducción: También puede sufrir reacciones de reducción.

Sustitución: El dihidrocloruro de amustalina puede participar en reacciones de sustitución, particularmente sustitución nucleófila.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen glutatión (GSH) y varios nucleófilos. Las reacciones suelen ocurrir en condiciones de pH neutro, lo que facilita la hidrólisis del enlace éster lábil en el enlace .

Productos Principales Formados

Los productos principales formados a partir de estas reacciones incluyen productos de descomposición no reactivos resultantes de la hidrólisis del enlace éster lábil .

Aplicaciones Científicas De Investigación

Pathogen Reduction Technology

Amustaline dihydrochloride is primarily employed in pathogen reduction technology for red blood cells (RBCs). This technology aims to minimize the risk of transfusion-transmitted infections by inactivating a broad spectrum of pathogens, including bacteria, viruses, and parasites. The INTERCEPT Blood System utilizes amustaline in conjunction with glutathione (GSH) to enhance safety during blood transfusions .

Clinical Trials and Efficacy

Numerous clinical trials have been conducted to evaluate the safety and efficacy of amustaline-treated RBCs. Key findings include:

- Phase 3 Trials : Two significant trials demonstrated non-inferiority in outcomes such as myocardial infarction and renal failure when comparing amustaline-treated RBCs to standard controls. These trials involved patients undergoing cardiac surgery and those requiring chronic transfusions due to thalassemia or sickle cell anemia .

- Immunogenicity Assessment : Modifications to the treatment process have reduced the immunogenicity associated with amustaline binding to RBC surfaces, leading to lower incidence rates of treatment-emergent antibodies .

| Trial Phase | Condition | Outcome |

|---|---|---|

| Phase 1 | Cardiac Surgery | Non-inferior outcomes compared to control |

| Phase 3 | Thalassemia/Sickle Cell Anemia | Comparable hemoglobin levels; no significant antibodies detected |

Safety Assessments

Preclinical safety assessments have indicated that amustaline-treated RBC concentrates do not pose measurable genotoxic risks. Studies involving various assays (e.g., Ames test, chromosomal aberration assays) have returned negative results for mutagenicity and clastogenicity at clinically relevant doses .

In Vivo Studies

In vivo studies using murine models have also shown no significant adverse effects associated with amustaline at specified dosages. The maximum dose tested did not result in mortality or clinical signs of toxicity, reinforcing the compound's safety profile for use in human transfusions .

| Test Type | Findings |

|---|---|

| Mutagenicity (Ames Assay) | Negative at all tested doses |

| Chromosomal Aberration | Negative |

| In Vivo Micronucleus Assay | Negative |

Broader Applications

Beyond transfusion medicine, research is exploring the potential applications of this compound in other areas:

- Cellular Research : Its ability to intercalate with nucleic acids makes it a candidate for studies involving gene expression and cellular responses to DNA damage.

- Therapeutic Development : Investigations are underway into its use as a therapeutic agent against specific pathogens or conditions related to nucleic acid interactions.

Mecanismo De Acción

El dihidrocloruro de amustalina ejerce sus efectos uniéndose, intercalándose y reticulando el ADN y el ARN. El compuesto pasa rápidamente a través de las membranas celulares debido a su carácter anfipático y se intercala en regiones helicoidales de los ácidos nucleicos de los patógenos y los glóbulos blancos. Esta reticulación inactiva los patógenos infecciosos y los leucocitos en los componentes de GR .

Comparación Con Compuestos Similares

Compuestos Similares

Amotosalen: Otro compuesto utilizado para la inactivación de patógenos en componentes sanguíneos.

Psoralenos: Un grupo de compuestos utilizados para fines similares.

Unicidad

El dihidrocloruro de amustalina es único debido a su combinación específica de un ancla acridina, un grupo bis-alquilante y un enlace flexible. Esta combinación le permite atacar e inactivar eficazmente una amplia gama de patógenos mientras mantiene la calidad de los GR .

Actividad Biológica

Amustaline dihydrochloride, also known as S-303, is a quinacrine mustard compound that exhibits significant biological activity, particularly in the context of pathogen reduction technology and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, clinical findings, and relevant case studies.

Amustaline functions primarily by intercalating and forming covalent adducts with nucleic acids, which inhibits replication, transcription, and translation processes in pathogens. This mechanism is crucial for its application in pathogen reduction systems (PRTs), particularly in transfusion medicine.

- Intercalation : Amustaline binds to DNA and RNA, disrupting their structure.

- Covalent Bond Formation : It forms stable adducts that prevent normal cellular processes in pathogens.

- Hydrolysis : In physiological conditions, amustaline hydrolyzes to form S-300, a negatively charged product that further contributes to its efficacy in pathogen inactivation .

Inactivation of Plasmodium falciparum

A study demonstrated that amustaline combined with glutathione (GSH) effectively inactivated Plasmodium falciparum, the causative agent of malaria. The treatment resulted in no infectious parasites detectable after 4 weeks of culture, indicating robust efficacy against high parasite loads regardless of their developmental stage .

Pathogen Reduction Technology (PRT)

Amustaline is utilized in PRTs for red blood cell concentrates to mitigate transfusion-transmitted infections. Clinical trials involving amustaline-GSH treated RBCs have shown:

- Safety Profile : No significant genotoxic hazards were associated with transfusions of treated RBCs. Clinical trials indicated comparable safety and efficacy to conventional RBCs .

- Clinical Trials : In various trials, including those for cardiac surgery patients and patients with thalassemia, the treatment demonstrated non-inferiority regarding adverse events and clinical outcomes compared to controls .

Clinical Trial Results

A total of 11 clinical trials have been conducted using amustaline-GSH PRTs. Key findings include:

Safety Assessments

In vitro assessments showed no mutagenicity or clastogenic effects at clinically relevant doses:

| Test | Test System | Max Dose Tested | Findings |

|---|---|---|---|

| Mutagenicity | Ames assay +/− S9 | 0.2 mM | Negative at all doses tested . |

| Chromosome Aberration | Human Peripheral Blood Lymphocytes | 0.1 mL/mL | Negative |

Summary of Findings

The biological activity of this compound is characterized by its potent ability to intercalate with nucleic acids and form covalent bonds that disrupt pathogen functions. Its application in pathogen reduction technologies has been validated through extensive clinical trials demonstrating safety and efficacy comparable to standard practices. The compound's role in transfusion medicine highlights its potential as a critical tool for enhancing blood safety.

Propiedades

IUPAC Name |

2-[bis(2-chloroethyl)amino]ethyl 3-(acridin-9-ylamino)propanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25Cl2N3O2.2ClH/c23-10-13-27(14-11-24)15-16-29-21(28)9-12-25-22-17-5-1-3-7-19(17)26-20-8-4-2-6-18(20)22;;/h1-8H,9-16H2,(H,25,26);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEOLKSYHLNAIRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCC(=O)OCCN(CCCl)CCCl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27Cl4N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80175285 | |

| Record name | Amustaline Dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210584-54-6 | |

| Record name | Amustaline Dihydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210584546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amustaline Dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-N-Bis(2-chloroethyl)-2-aminoethyl-3-[(acridin-9-yl)amino]propionate dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMUSTALINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5MKX7XOYA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.